N-(4,5-dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

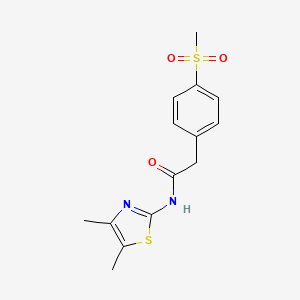

N-(4,5-Dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 4,5-dimethylthiazole ring linked to the acetamide nitrogen and a 4-(methylsulfonyl)phenyl group attached to the acetyl moiety. The methylsulfonyl group is electron-withdrawing, which may enhance binding interactions with target proteins, while the dimethylthiazole moiety could influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-9-10(2)20-14(15-9)16-13(17)8-11-4-6-12(7-5-11)21(3,18)19/h4-7H,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPNHFYISNQMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()

- Structural Features : Contains a chloro-nitro-substituted phenyl ring and a methylsulfonyl group on the acetamide nitrogen.

- Key Differences: Unlike the target compound, this molecule lacks a heterocyclic thiazole ring.

- Biological Relevance : Used as a precursor for sulfur-containing heterocycles in drug discovery, highlighting the role of sulfonyl groups in synthetic versatility .

N-(4-(N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl)Phenyl)Acetamide ()

- Structural Features : Features a 5-ethyl-1,3,4-thiadiazole ring connected via a sulfamoyl linker to the phenyl group.

- Key Differences : The thiadiazole ring (vs. thiazole in the target) and ethyl substituent may enhance lipophilicity (LogP = 3.08) compared to the target’s dimethylthiazole. The sulfamoyl linker introduces additional hydrogen-bonding capacity (PSA = 137.67) .

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide ()

- Structural Features : Contains a dihydrothiadiazole ring with a 4-fluorophenyl substituent.

- The fluorophenyl group may improve metabolic stability .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings and Implications

Sulfonyl Group Impact : Methylsulfonyl substituents (common in COX-2 inhibitors) enhance target binding through electrostatic interactions, as seen in and inferred for the target compound .

Heterocyclic Rings : Thiazole (target) vs. thiadiazole () rings influence aromaticity and hydrogen-bonding capacity, affecting solubility and potency.

Synthetic Accessibility : Acetylation and sulfonylation reactions (e.g., ’s synthesis using acetic anhydride) are likely applicable to the target compound’s preparation .

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal reaction conditions for synthesizing N-(4,5-dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can purity be validated? A1: Synthesis typically involves coupling a thiazole amine with a methylsulfonylphenyl acetic acid derivative. For example, analogous acetamide syntheses use reflux conditions with acetic anhydride (e.g., 10 mL, 30-minute reflux) followed by ice quenching and ethanol recrystallization . Purity validation requires HPLC (≥95% purity), complemented by NMR (e.g., H/C for structural confirmation) and elemental analysis (e.g., CHNS for stoichiometric validation). IR spectroscopy can confirm functional groups like C=O (1,693 cm) and sulfone (1,301–1,159 cm) .

Intermediate Utility in Drug Synthesis

Q2: How is this compound utilized as an intermediate in pharmaceutical synthesis, such as for Etoricoxib? A2: The compound serves as a precursor in multi-step syntheses, particularly for Etoricoxib, a COX-2 inhibitor. Key steps include functionalization of the methylsulfonylphenyl group and thiazole ring modifications. For instance, intermediates like 2-(4-(methylsulfonyl)phenyl)acetic acid (CAS 90536-66-6) are critical in constructing the final drug scaffold . Purification challenges (e.g., removing byproducts) are addressed via column chromatography or recrystallization.

Analytical Methods for Structural Confirmation

Q3: Which advanced spectroscopic techniques are essential for resolving structural ambiguities in this compound? A3: Single-crystal X-ray diffraction (SC-XRD) is definitive for bond geometry and intermolecular interactions (e.g., H-bonding between methyl hydrogens and carbonyl oxygens, as seen in related structures) . High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., 383.4 g/mol), while 2D NMR (COSY, HSQC) elucidates connectivity, especially in distinguishing thiazole and sulfone substituents .

Biological Activity and Mechanism of Action

Q4: What in vitro assays are recommended to evaluate this compound’s anti-inflammatory or anticancer potential? A4: Use cell viability assays (e.g., MTT on cancer lines like MCF-7 or HepG2) to assess cytotoxicity. For anti-inflammatory activity, COX-2 inhibition assays (ELISA) are relevant. Molecular docking against targets like COX-2 (PDB ID 5KIR) can predict binding modes, with attention to sulfone-thiazole interactions in the active site .

Data Contradictions in Bioactivity Studies

Q5: How should researchers address discrepancies in reported bioactivity, such as varying IC values across studies? A5: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., Western blot for protein expression alongside viability assays). Control for batch-to-batch compound variability via rigorous HPLC and NMR quality checks .

Structure-Activity Relationship (SAR) Optimization

Q6: Which structural modifications enhance the compound’s pharmacokinetic profile without compromising activity? A6: Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to improve metabolic stability. Methylation of the thiazole nitrogen (e.g., 4,5-dimethyl substitution) enhances lipophilicity and membrane permeability. SAR studies on analogous compounds show that sulfone groups are critical for target affinity .

Stability and Degradation Under Storage

Q7: What storage conditions prevent degradation of this compound, and how is stability monitored? A7: Store at 2–8°C in amber vials under inert gas (N) to avoid moisture and light-induced degradation. Stability is assessed via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., hydrolysis of the acetamide bond) .

Advanced Computational Modeling

Q8: How can molecular dynamics (MD) simulations refine docking predictions for this compound? A8: After docking (e.g., AutoDock Vina), run 100-ns MD simulations (AMBER/CHARMM) to assess binding pose stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds. For example, sulfone-oxygen interactions with Arg120 in COX-2 may persist throughout simulations, validating target engagement .

Toxicity Profiling in Preclinical Models

Q9: What in vivo models are suitable for acute toxicity evaluation? A9: Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423). Monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). For analogues, no-observed-adverse-effect levels (NOAEL) are typically >500 mg/kg, but dose escalation is advised .

Reproducibility Challenges in Synthesis

Q10: Why do yields vary between batches, and how can reproducibility be improved? A10: Variability often stems from incomplete coupling or side reactions. Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and use coupling agents like EDC/HOBt. Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane). Scaling up may require flow chemistry for consistent mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.